molecular formula C20H21ClN4OS B12053491 5-(3-Chlorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478255-48-0

5-(3-Chlorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12053491
CAS No.: 478255-48-0
M. Wt: 400.9 g/mol
InChI Key: CUYHULCMILUVSA-HYARGMPZSA-N
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Description

Introduction to the Pharmacological Significance of 1,2,4-Triazole-3-Thiol Derivatives

1,2,4-Triazole-3-thiol derivatives have garnered significant attention for their broad-spectrum biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The triazole nucleus combines metabolic stability with hydrogen-bonding capacity, enabling robust interactions with biological targets such as enzymes and receptors. The introduction of sulfur at the 3-position enhances electron density and polarizability, further improving binding affinity and solubility. These attributes make 1,2,4-triazole-3-thiols ideal candidates for rational drug design, particularly in oncology, where their ability to inhibit tumor proliferation and metastasis has been extensively documented.

Structural Evolution of 1,2,4-Triazole Scaffolds in Medicinal Chemistry

The structural journey of 1,2,4-triazoles began with simple derivatives like fluconazole and evolved into complex hybrids incorporating heterocyclic and aromatic substituents. Early studies highlighted the scaffold’s dipole character (5.6–6.2 D) and hydrogen-bonding capacity, which facilitate interactions with ATP-binding pockets and kinase domains. For instance, the rigidity of the triazole ring prevents conformational flexibility, enhancing selectivity for targets like epidermal growth factor receptors (EGFR).

Modern derivatives often feature substitutions at the 4- and 5-positions to fine-tune bioactivity. For example, the incorporation of hydrazone moieties at these positions has yielded compounds with EC~50~ values as low as 2 µM against triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) cell lines. The addition of thiol groups further augments reactivity, enabling disulfide bridge formation with cysteine residues in target proteins. Table 1 summarizes key structural modifications and their pharmacological impacts.

Table 1: Structural Modifications and Bioactivity Trends in 1,2,4-Triazole-3-Thiol Derivatives

Substituent Position Functional Group Biological Activity EC~50~ (µM) Reference
4-Position Phenylaminoethyl Anticancer (Melanoma IGR39) 2.1
5-Position Isatin-derived hydrazone Antimetastatic (MDA-MB-231) 4.7
3-Position Thiol Antimicrobial (Gram-positive) 8.3

Role of Substituent Engineering in Bioactivity Modulation: Chlorophenyl and Pentyloxy Benzylidene Moieties

The bioactivity of 5-(3-chlorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is driven by two critical substituents: the 3-chlorophenyl group at the 5-position and the 4-pentyloxy benzylidene moiety at the 4-position.

Chlorophenyl Group

The 3-chlorophenyl substituent introduces steric bulk and electron-withdrawing effects, which enhance hydrophobic interactions with protein pockets. Chlorine’s electronegativity (Pauling scale: 3.16) polarizes the aromatic ring, facilitating π-π stacking with tyrosine or phenylalanine residues. In analogous compounds, chlorophenyl derivatives demonstrated 75% tumor inhibition in brine shrimp assays, surpassing non-halogenated counterparts by 20–30%. This group also improves metabolic stability by resisting oxidative degradation in cytochrome P450-rich environments.

Pentyloxy Benzylidene Moiety

The 4-pentyloxy benzylidene group contributes to lipophilicity (logP ≈ 4.2), promoting membrane permeability and intracellular accumulation. The pentyloxy chain’s flexibility allows optimal positioning of the benzylidene ring for Schiff base formation with lysine residues in target enzymes. Comparative studies show that extending the alkoxy chain from methoxy to pentyloxy increases anticancer activity by 40%, likely due to enhanced van der Waals interactions with hydrophobic binding sites.

Synergistic Effects

The combination of these substituents creates a bifunctional ligand capable of simultaneous hydrogen bonding (via triazole-thiol) and hydrophobic interactions (via chlorophenyl and pentyloxy groups). Molecular docking simulations of similar compounds predict binding energies of −9.2 kcal/mol with EGFR kinase, driven by these synergistic effects.

Properties

CAS No.

478255-48-0

Molecular Formula

C20H21ClN4OS

Molecular Weight

400.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H21ClN4OS/c1-2-3-4-12-26-18-10-8-15(9-11-18)14-22-25-19(23-24-20(25)27)16-6-5-7-17(21)13-16/h5-11,13-14H,2-4,12H2,1H3,(H,24,27)/b22-14+

InChI Key

CUYHULCMILUVSA-HYARGMPZSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Substitution Reactions:

    Reaction Conditions: These reactions are usually carried out under reflux conditions in the presence of a base such as potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Thiol Group Reactivity

The thiol moiety participates in nucleophilic substitution and oxidation reactions:

Reaction Type Reagents/Conditions Products Mechanistic Notes
Oxidation H<sub>2</sub>O<sub>2</sub>, O<sub>2</sub>Disulfide dimerRadical-mediated dimerization
Alkylation R-X (alkyl halides), baseS-alkylated derivativesSN2 mechanism at sulfur atom
Metal Complexation Cu(II), Zn(II) saltsMetal-thiolate complexesChelation via sulfur and triazole nitrogens

Schiff Base Modifications

The benzylideneamino group enables reversible and irreversible transformations:

Reaction Type Reagents/Conditions Products Key Observations
Hydrolysis Acidic (HCl) or basic (NaOH)4-Amino-triazole + 4-(pentyloxy)benzaldehydepH-dependent equilibrium
Reductive Amination NaBH<sub>4</sub>, H<sub>2</sub>/NiSecondary amine derivativeIrreversible C=N bond reduction
Condensation Aryl aldehydesNew Schiff base analogsExchange with alternative aldehydes

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes electrophilic and cycloaddition reactions:

Reaction Type Reagents/Conditions Products Efficiency
N-Alkylation Alkyl halides, K<sub>2</sub>CO<sub>3</sub>N1- or N2-alkylated triazolesModerate yields (50-70%)
Cycloaddition Dipolarophiles (e.g., alkynes)Fused bicyclic compoundsLimited documentation; theoretical feasibility

Aromatic Substitution Reactions

The 3-chlorophenyl and pentyloxybenzyl groups participate in electrophilic substitutions:

Position Reaction Type Reagents Products
3-Chlorophenyl NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-substituted aryl ring
Pentyloxybenzyl O-DealkylationBBr<sub>3</sub>, H<sub>2</sub>OPhenolic derivative

Note: Substituent electronic effects direct reactivity – chloro groups deactivate the benzene ring, while pentyloxy groups activate it toward electrophiles .

Biological Activity-Related Reactions

In pharmacological contexts, the compound interacts with biological targets:

  • Thiol-protein conjugation : Forms disulfide bonds with cysteine residues in enzymes (e.g., glutathione reductase) .

  • DNA intercalation : Planar aromatic regions enable π-stacking with nucleic acids .

  • ROS scavenging : Thiol group neutralizes reactive oxygen species via radical quenching.

Synthetic Utility Table

Reaction Application Key References
S-AlkylationProdrug development
Schiff base hydrolysisControlled drug release systems
Metal complexationAnticancer agent design

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 4H-1,2,4-triazole-3-thiol compounds exhibit promising antimicrobial properties. A study indicated that several synthesized derivatives showed significant activity against various bacterial strains and fungi, suggesting potential use in treating infectious diseases .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial Strains TestedActivity Level
Compound AE. coliPositive
Compound BStaphylococcus aureusPositive
Compound CCandida albicansModerate

Anticonvulsant Properties

Another notable application is in the development of anticonvulsant agents. Research has highlighted that certain triazole derivatives can modulate the GABAergic system, which is critical for controlling seizures. For instance, a study reported that specific triazole derivatives exhibited effective anticonvulsant activity in animal models .

Table 2: Anticonvulsant Activity Data

Compound NameED50 (mg/kg)TD50 (mg/kg)Protective Index
Compound D11.4611.053.6
Compound E12.7491.038.6

Thyroid Receptor Ligands

The compound has also been investigated for its role as a thyroid receptor ligand, which may have implications in treating thyroid-related disorders. Its selective binding affinity to thyroid receptors suggests potential therapeutic applications in managing conditions like hypothyroidism .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions including condensation and cyclization processes, which can be tailored to enhance its biological activity or reduce toxicity. Research into structure-activity relationships (SAR) has been pivotal in optimizing these compounds for better efficacy and safety profiles .

Case Study 1: Antimicrobial Efficacy

In a controlled study conducted by Gumrukcuoglu et al., several triazole derivatives were synthesized and tested for antimicrobial activity using the agar-well diffusion method. The results indicated that certain compounds had significant inhibition zones against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .

Case Study 2: Anticonvulsant Testing

A series of compounds derived from the triazole framework were evaluated for their anticonvulsant properties in animal models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The findings revealed that some derivatives not only reduced seizure frequency but also exhibited minimal side effects, indicating their potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Key Properties

  • Characterization : Confirmed via FTIR (C=N stretch at ~1600 cm⁻¹, S-H stretch at ~2550 cm⁻¹), ¹H/¹³C NMR, and mass spectrometry .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole-thiol derivatives vary in substituents at positions 4 and 5, significantly altering their physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents (Position 4) Substituents (Position 5) Key Differences Reference
5-(3-Chlorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol (Target Compound) 4-(Pentyloxy)benzylidene 3-Chlorophenyl Long alkyl chain (pentyloxy) enhances lipophilicity and bioavailability.
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Phenoxybenzylidene 4-Nitrophenyl Nitro group increases electron-withdrawing effects, altering reactivity.
5-(4-Chlorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 3-Methoxybenzylidene 4-Chlorophenyl Methoxy group at meta position may reduce steric hindrance.
5-(2-Chlorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol 3-Methylbenzylidene 2-Chlorophenyl Methyl group and ortho-chloro substituent affect molecular packing and solubility.

Physical Properties

  • Melting Points: Target compound: Not explicitly reported, but analogues with alkyl/aryl substituents range from 70°C to 198°C . Nitro-substituted analogues: Higher melting points (~177–178°C) due to stronger intermolecular interactions .

Biological Activity

5-(3-Chlorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, highlighting its relevance in cancer treatment and antimicrobial applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 5-(3-Chlorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • Molecular Formula : C20H21ClN4OS
  • CAS Number : 478255-48-0

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzaldehyde with pentyloxybenzylamine in the presence of a suitable catalyst to form the triazole ring. The thiol group is introduced through a subsequent reaction with a thioketone or similar reagent.

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit notable anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast carcinoma (MCF7) and colon carcinoma (HCT116) cells. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression.

Cell Line IC50 (µM) Reference
MCF727.3
HCT1166.2

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their broad-spectrum activity against bacteria and fungi. In vitro studies have shown that they can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Activity Reference
Staphylococcus aureusActive
Escherichia coliActive
Candida albicansActive

The proposed mechanisms for the biological activities of triazole derivatives include:

  • Inhibition of Enzymatic Activity : Many triazoles act by inhibiting specific enzymes involved in DNA synthesis or repair.
  • Induction of Oxidative Stress : Some compounds increase reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • Interaction with Cellular Receptors : Certain derivatives may bind to receptors involved in cell signaling pathways, altering cellular responses.

Case Studies

  • Study on Anticancer Effects : A study investigated the effects of various triazole derivatives on MCF7 cells, revealing that compounds similar to 5-(3-Chlorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibited significant cytotoxicity with an IC50 value lower than many standard chemotherapeutic agents .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of triazole derivatives against common pathogens such as E. coli and S. aureus. The findings indicated that these compounds could serve as potential alternatives to traditional antibiotics due to their effectiveness against resistant strains .

Q & A

Q. What are the optimized synthetic routes for 5-(3-Chlorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-4H-1,2,4-triazole-3-thiol?

The compound is synthesized via a condensation reaction between a substituted triazole precursor and a benzaldehyde derivative. For example, 4-amino-1,2,4-triazole derivatives are refluxed with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. The product is isolated by solvent evaporation and filtration . Modifications to the benzaldehyde substituent (e.g., pentyloxy groups) can alter reaction yields and purity. Characterization typically involves elemental analysis and spectroscopic methods (¹H-NMR, LC-MS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H-NMR : Identifies proton environments, such as the benzylidene amino group (δ 8.5–9.0 ppm) and pentyloxy chain protons (δ 1.2–4.3 ppm).
  • LC-MS : Confirms molecular weight and detects intermediates or byproducts.
  • Elemental analysis : Validates purity by matching experimental and theoretical C/H/N/S ratios .
  • IR spectroscopy : Detects functional groups like thiol (-SH, ~2500 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) .

Q. How is the biological activity of this compound initially screened?

Preliminary biological screening involves:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi.
  • Molecular docking : Predicts binding affinity to target proteins (e.g., bacterial enzymes or viral proteases) using software like AutoDock Vina .
  • ADME analysis : Estimates pharmacokinetic properties (e.g., bioavailability, logP) using tools like SwissADME .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental biological activity data?

Discrepancies between in vitro and in silico results may arise from solvent effects, protein flexibility, or tautomerism. Strategies include:

  • Molecular dynamics simulations : Assess ligand-protein interactions under physiological conditions (e.g., explicit solvent models).
  • Tautomer prioritization : Use DFT calculations to identify dominant tautomers (e.g., thione vs. thiol forms) that influence binding .
  • Free energy perturbation : Quantify binding energy differences between analogs .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

  • Disorder in alkyl chains : The pentyloxy group may exhibit conformational disorder. Mitigated by cooling crystals to 100 K and refining occupancy parameters .
  • Hydrogen bonding networks : The thiol group forms weak S–H···N interactions, complicating electron density maps. High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis clarify these interactions .
  • Crystallization solvents : Methanol/ethanol mixtures often yield suitable crystals, but additives (e.g., DMSO) may be required for polar derivatives .

Q. How does substituent variation on the benzylidene group impact pharmacological activity?

  • Electron-withdrawing groups (e.g., -Cl) : Enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
  • Alkoxy chains (e.g., pentyloxy) : Improve lipophilicity (logP ~3.5), enhancing blood-brain barrier permeability but potentially reducing aqueous solubility .
  • Bulkier substituents : May sterically hinder binding to enzyme active sites, requiring structure-activity relationship (SAR) optimization via CoMFA or 3D-QSAR .

Q. What methodologies validate the stability of this compound under physiological conditions?

  • pH-dependent stability assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C indicates thermal stability).
  • Plasma protein binding assays : Use equilibrium dialysis to assess binding to human serum albumin (HSA), which affects bioavailability .

Q. How are synthetic byproducts or tautomeric forms characterized and controlled?

  • HPLC-MS : Separates and identifies byproducts (e.g., oxidized thiols or unreacted intermediates).
  • Tautomer equilibrium studies : Use NMR titration (e.g., in DMSO-d₆) to quantify thiol ↔ thione ratios.
  • Reaction optimization : Adjust pH (e.g., acetic acid vs. HCl) and solvent polarity to favor the desired tautomer .

Methodological Tables

Table 1: Key Synthetic Parameters for Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
Reaction time4–6 hoursLonger times increase purity
SolventEthanolBalances polarity and cost
Acid catalystGlacial acetic acidMild, avoids side reactions

Table 2: Computational Tools for SAR Analysis

ToolApplicationExample OutputReference
AutoDock VinaDocking affinityBinding energy (kcal/mol)
SwissADMEPharmacokineticslogP, bioavailability %
Gaussian 09Tautomer stabilityRelative Gibbs free energy

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